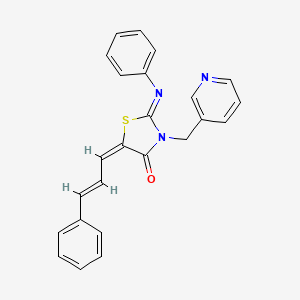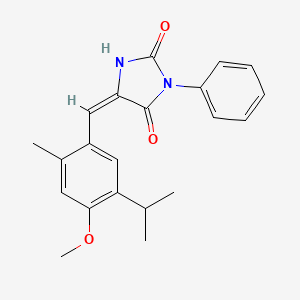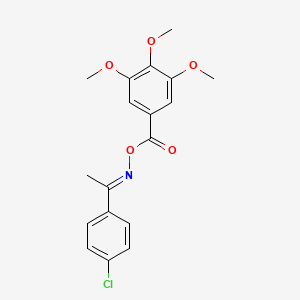
2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile, also known as NNA, is a fluorescent molecule that has gained attention for its use in scientific research. It is commonly used as a probe for protein conformational changes and has been shown to be an effective tool for studying protein-protein interactions. In
科学的研究の応用
2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile has a wide range of scientific research applications, including the study of protein conformational changes, protein-protein interactions, and enzyme activity. It has been used to study the conformational changes of proteins such as calmodulin and has been shown to be an effective tool for monitoring protein-protein interactions in vitro. 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile has also been used to study enzyme activity and has been shown to be an effective probe for monitoring the activity of enzymes such as caspases.
作用機序
The mechanism of action of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile is based on its ability to bind to proteins and undergo a conformational change upon excitation with light. The molecule is excited by light in the blue to green range, causing it to emit fluorescence in the yellow to red range. This fluorescence can be used to monitor changes in protein conformation or protein-protein interactions.
Biochemical and Physiological Effects:
2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not affect cell viability or proliferation. However, it is important to note that 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile is a fluorescent molecule and can interfere with other fluorescent probes or dyes in experiments.
実験室実験の利点と制限
One of the main advantages of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile is its ability to monitor protein conformational changes and protein-protein interactions in vitro. It is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile is its fluorescence emission spectra, which can overlap with other fluorescent probes or dyes. This can make it difficult to use in experiments where multiple probes or dyes are required.
将来の方向性
There are several future directions for research on 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile. One area of interest is the development of new fluorescent probes based on the 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile scaffold. These probes could be designed to have different fluorescence emission spectra or to bind to specific proteins or enzymes. Another area of interest is the use of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile in live-cell imaging experiments. This would require the development of new methods for delivering 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile to cells and tissues. Finally, there is potential for the use of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile in diagnostic applications, such as the detection of protein conformational changes in disease states.
合成法
The synthesis of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile involves a multi-step process that begins with the reaction of 2-naphthol with 3-nitrobenzaldehyde to form a Schiff base. This intermediate is then reacted with acrylonitrile to form the final product, 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile. The synthesis of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile is relatively straightforward and can be accomplished using standard laboratory techniques.
特性
IUPAC Name |
(E)-2-naphthalen-2-yl-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c20-13-18(10-14-4-3-7-19(11-14)21(22)23)17-9-8-15-5-1-2-6-16(15)12-17/h1-12H/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJYHFIPNUREJ-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Nitrobenzilidene-2-naphthylacetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)
![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)

![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)

